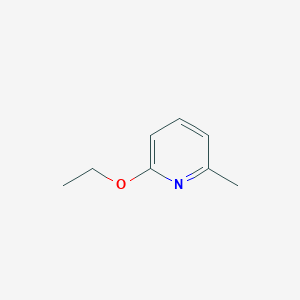

2-Ethoxy-6-methylpyridine

説明

2-Ethoxy-6-methylpyridine is a chemical compound with the molecular formula C8H11NO . It is used for research purposes.

Synthesis Analysis

The synthesis of this compound or similar compounds often involves methodologies for the introduction of various bio-relevant functional groups to pyridine . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another method involves progressing starting material through a column packed with Raney ® nickel using a low boiling point alcohol (1-propanol) at high temperature .科学的研究の応用

1. Application in Solar Cell Performance

4-Ethoxy-2-methylpyridine (EOP), a derivative of 2-Ethoxy-6-methylpyridine, has been studied for its effects on the performance of dye-sensitized solar cells. The study found that the addition of EOP to the electrolyte of these solar cells shifted the flatband potential of the TiO2 electrode negatively and improved the interfacial recombination rate, ultimately enhancing the open-circuit photovoltage (Yin et al., 2008).

2. Retinoprotective Effects

2-Ethyl-3-hydroxy-6-methylpyridine nicotinate, closely related to this compound, has shown promising retinoprotective effects. A study demonstrated its efficacy in preventing ischemic injuries in the retinal fundus of rats and increasing retinal microcirculation levels significantly when compared with untreated groups (Peresypkina et al., 2020).

3. Synthesis of 5-Azacoumarins

Research on 2-Formyl-3-hydroxypyridine and its 6-methyl derivative, which are structurally related to this compound, has led to the synthesis of 5-azacoumarins. These compounds have potential applications in various chemical processes (Billeret, Blondeau, & Sliwa, 1993).

4. Gas-phase Decomposition Kinetics

The gas-phase elimination kinetics of 2-ethoxypyridine, another analogue, were studied using density functional methods. This research contributes to understanding the mechanisms involved in the thermal decomposition of pyridine derivatives (Márquez, Córdova, & Chuchani, 2012).

5. Geroprotective Agent

2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride has been investigated for its potential as a geroprotector. The compound was found to increase the lifespan of certain mice strains by prolonging their 'latent' survival time and reducing mortality rates (Emanuel & Obukhova, 1978).

6. Synthesis of Antioxidants

An improved synthesis process for 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, a new synthetic antioxidant, was developed. This advancement in synthesis may enhance the production and application of this compound in various industries (Yao, 2007).

将来の方向性

The future directions in the research and development of 2-Ethoxy-6-methylpyridine or similar compounds often involve improving the poor reaction success of 2-pyridyl boron nucleophiles in Suzuki–Miyaura cross-coupling reactions . Another direction is the development of a robust, bench-top method that would regioselectively provide 2-methylpyridines with a high degree of conversion, and in a synthetically useful yield .

特性

IUPAC Name |

2-ethoxy-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-3-10-8-6-4-5-7(2)9-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIKCUGHIEOGWTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406212 | |

| Record name | Pyridine, 2-ethoxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18617-77-1 | |

| Record name | Pyridine, 2-ethoxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

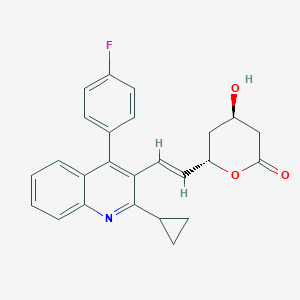

![6-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B175116.png)

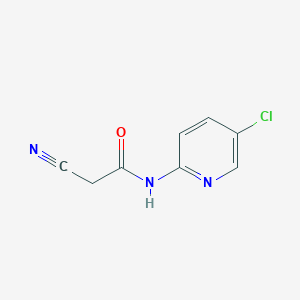

![4,5-Dichlorothieno[2,3-d]pyrimidine](/img/structure/B175117.png)

![Spiro[indene-1,4'-piperidine] hydrochloride](/img/structure/B175144.png)

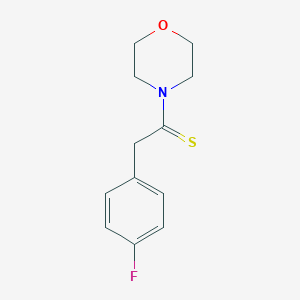

![2-{[4-(Methylsulfanyl)phenyl]amino}pyridine-3-carboxylic acid](/img/structure/B175149.png)